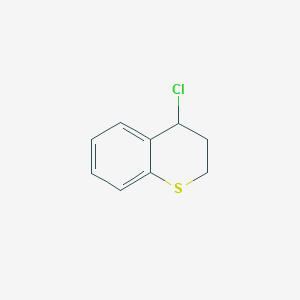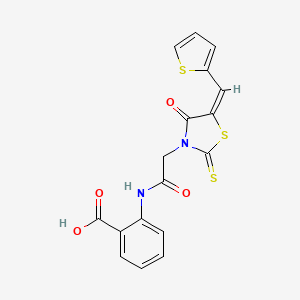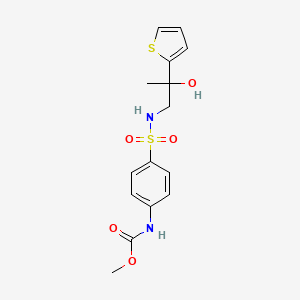
methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . It also contains a carbamate group and a sulfamoyl group, which are common in many biologically active compounds.
Scientific Research Applications
Modifications and Derivatives
Methylcarbamate insecticides undergo various biological and nonbiological modifications, including hydrolysis, oxidation, dealkylation, and conjugation in animals, plants, and insects, producing similar or identical products. These modifications play a crucial role in understanding the metabolic pathways and potential environmental impacts of carbamate derivatives. For instance, carbaryl, a widely studied methylcarbamate, is hydroxylated in biological systems to form hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl, and is hydrolysed to form 1-naphthol. The metabolic processes of carbamates like aldicarb and methomyl are also well-documented, highlighting their transformation into various metabolites through oxidation and hydrolysis. These metabolic pathways are essential for assessing the environmental persistence and toxicity of carbamate pesticides (Knaak Jb, 1971).
Synthesis and Chemical Reactivity
The synthesis of carbamate derivatives is a significant area of research, offering insights into the chemical reactivity and potential applications of these compounds. For example, condensation reactions involving methyl (3-hydroxyphenyl)carbamate have led to the formation of various methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates, showcasing the versatility of carbamates in synthesizing complex molecules. Such synthetic pathways are critical for the development of new materials and pharmaceuticals, expanding the utility of carbamate chemistry in scientific research (A. V. Velikorodov & N. M. Imasheva, 2008).
Biological Monitoring and Environmental Impact
The environmental and health impacts of carbamates necessitate comprehensive biological monitoring. Research into the metabolites of phenmedipham, a carbamate herbicide, has identified metabolites such as methyl-N-(3-hydroxyphenyl)-carbamate and m-toluidine in the urine of exposed individuals. This highlights the importance of understanding the metabolic fate and potential health risks associated with carbamate exposure. Such studies are crucial for developing safety guidelines and mitigating the risks associated with carbamate pesticides (T. Schettgen, T. Weiss, & J. Angerer, 2001).
Properties
IUPAC Name |
methyl N-[4-[(2-hydroxy-2-thiophen-2-ylpropyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S2/c1-15(19,13-4-3-9-23-13)10-16-24(20,21)12-7-5-11(6-8-12)17-14(18)22-2/h3-9,16,19H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGARIYWGYLMFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
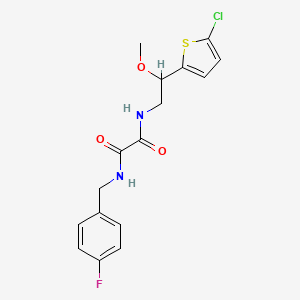
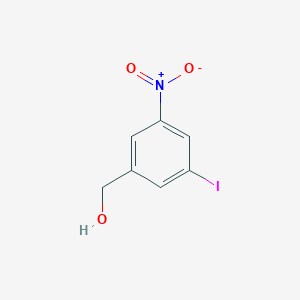
![2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2579551.png)

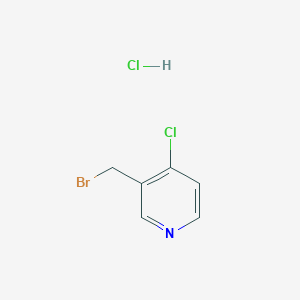
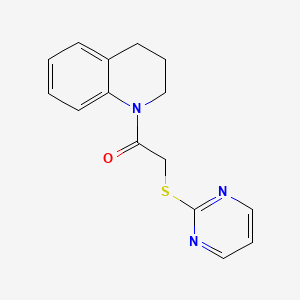
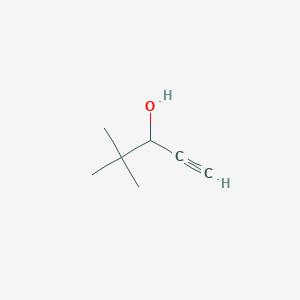
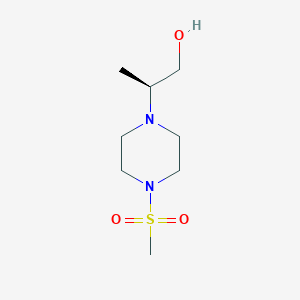
![(4-(2,3-dichlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2579564.png)
![3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2579565.png)
![3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2579567.png)
![(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride](/img/structure/B2579568.png)
